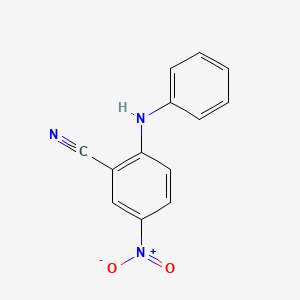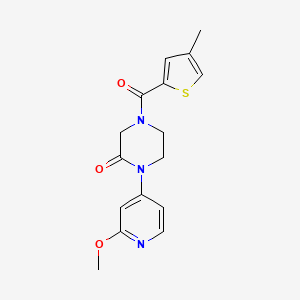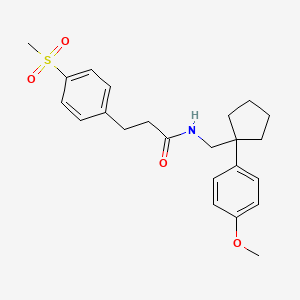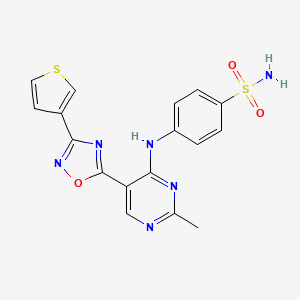![molecular formula C21H24N4O2 B2853500 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide CAS No. 862810-64-8](/img/structure/B2853500.png)
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .
Synthesis Analysis
The synthesis of similar amide-functionalized imidazo[1,2-a]pyrimidines involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .
Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The IR spectrum of a similar compound, N-Cyclopentyl-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, shows peaks at 3289 (N–H), 1659 (C=O), 1586 (C=N), and 1286 (C–F) cm−1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include propargylation, cyclization, and amide functionalization .
Physical And Chemical Properties Analysis
A similar compound, N-Cyclopentyl-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, is a white powder with a melting point greater than 250°C .
Aplicaciones Científicas De Investigación
Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
This compound could be used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, which this compound is a part of, have been recognized as potential antituberculosis agents . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)
The compound could potentially inhibit the activity of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is crucial for the transcription and replication of the virus .
Modulation of Biomolecular Condensates Formation
The compound could also modulate the formation of biomolecular condensates, which are important for SARS-CoV-2 transcription and replication .
Synthesis of Imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles
This compound could be used in the synthesis of imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles . These compounds are derived from zolpidem, a commercial drug to treat insomnia, which also possesses antitubercular activity against Mycobacterium tuberculosis H37Rv .
Antiproliferative Agents
Compounds of this class exhibit antiproliferative activities . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
Mecanismo De Acción
Target of Action
The compound, 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide, is a novel derivative of imidazo[1,2-a]pyrimidine . It has been identified as a potential covalent inhibitor, specifically targeting the KRAS G12C mutation . This mutation is commonly found in various types of cancers, making it a significant target for anticancer therapies .
Mode of Action
The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding is facilitated by the compound’s unique structure, which allows it to form a covalent bond with the KRAS G12C mutation . The compound’s interaction with its target leads to the inhibition of the KRAS G12C mutation, thereby potentially halting the progression of cancer .
Biochemical Pathways
The compound’s action primarily affects the KRAS pathway . The KRAS protein plays a crucial role in cell signaling pathways that control cell growth and division . By inhibiting the KRAS G12C mutation, the compound disrupts these pathways, potentially leading to a decrease in cancer cell proliferation .
Pharmacokinetics
As a covalent inhibitor, it is expected to have a long-lasting effect due to its irreversible binding to its target
Result of Action
The compound’s action results in the inhibition of the KRAS G12C mutation . This inhibition disrupts cell signaling pathways that control cell growth and division, potentially leading to a decrease in cancer cell proliferation . This suggests that the compound could be a potent anticancer agent, particularly for cancers associated with the KRAS G12C mutation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These may include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes.
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-12-4-11-22-21(25)24-18)13-17(19)23-20(26)10-7-15-5-2-3-6-15/h4,8-9,11-15H,2-3,5-7,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAUCQULKGXJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)


![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)





![3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2853434.png)
![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2853436.png)
![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)
![1-[4-[[3,5-Diethyl-4-[(2-nitrophenyl)carbamoylamino]phenyl]methyl]-2,6-diethylphenyl]-3-(2-nitrophenyl)urea](/img/structure/B2853439.png)